REACTION_CXSMILES
|
C(=O)([O-])[OH:2].[Na+].F[CH2:7][CH2:8][CH2:9][CH2:10][C:11]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])=[O:12]>CCCCCCC>[OH:2][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])=[O:12] |f:0.1|
|
Name
|
butyl 5-hydroxypropionate
|
Quantity
|
87 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
N,N-diethyl-α,α-difluoro-[4-(1H,1H,2H,2H-perfluorodecyl)benzyl]amine
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
compound c
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
butyl 5-fluoropentanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FCCCCC(=O)OCCCC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted in a nitrogen atmosphere at 100° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
EXTRACTION
|
Details
|
for neutralization, and then the product was extracted out with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated away
|
Type
|
CUSTOM
|
Details
|
followed by purification through silica gel column chromatography (solvent: dichloromethane/diethyl ether mixed solvent)
|
Type
|
CUSTOM
|
Details
|
to give a product
|
Name
|
|
Type
|
|
Smiles
|
OCCCCC(=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |